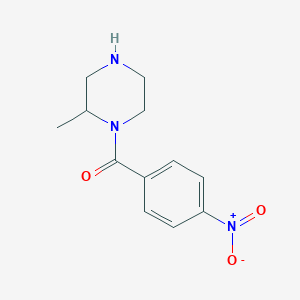

2-Methyl-1-(4-nitrobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-9-8-13-6-7-14(9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEYNBJQZLKPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 1 4 Nitrobenzoyl Piperazine

Retrosynthetic Analysis of the 2-Methyl-1-(4-nitrobenzoyl)piperazine Structure

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comnih.gov This approach allows for the rational design of a synthetic route.

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A common retrosynthetic strategy for carbon-substituted piperazines involves disconnecting the C-N bonds of the heterocyclic ring to reveal acyclic diamine precursors. chemicalbook.com For the 2-methylpiperazine (B152721) core, two primary disconnection strategies can be envisioned. A [3+3]-type disconnection is one possibility, though less common. A more prevalent and versatile approach involves disconnections that lead to linear diamine precursors, which can be cyclized to form the piperazine ring.

A key precursor for 2-methylpiperazine is N-(β-hydroxypropyl)ethylenediamine. The retrosynthetic disconnection of the 2-methylpiperazine ring leads back to this readily accessible diamine derivative. The synthesis then proceeds in the forward direction via an intramolecular cyclization. iitm.ac.in

The most logical and common disconnection for the target molecule is the cleavage of the amide bond between the piperazine nitrogen and the benzoyl carbonyl carbon. amazonaws.comyoutube.comyoutube.com This disconnection is based on the reliability and high efficiency of amide bond formation reactions. This retrosynthetic step simplifies the target molecule into two key synthons: the nucleophilic 2-methylpiperazine and an electrophilic 4-nitrobenzoyl equivalent. The corresponding chemical reagents for these synthons are 2-methylpiperazine and 4-nitrobenzoyl chloride, respectively. The forward synthesis involves the acylation of 2-methylpiperazine with 4-nitrobenzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. hud.ac.ukkhanacademy.org

Contemporary Approaches to Piperazine Ring Construction in the Context of this compound Precursors

Cyclization Reactions from Diamine Precursors

The construction of the piperazine ring from linear diamine precursors is a widely used and effective strategy. chemicalbook.com A notable method for synthesizing 2-methylpiperazine involves the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA). iitm.ac.in This reaction can be achieved through photocatalysis, offering an environmentally friendly approach. The process involves the irradiation of a solution of N-β-HPEDA in the presence of a semiconductor–zeolite composite catalyst. The yield of 2-methylpiperazine is dependent on the specific catalyst system used. iitm.ac.in

| Catalyst | Conversion of N-β-HPEDA (%) | Yield of 2-Methylpiperazine (%) | Yield of Piperazine (%) |

|---|---|---|---|

| 5% CdS–Hβ | 100 | 19 | 27 |

| 5% CdS–HZSM-5 | 100 | 15 | 24 |

| 5% CdS–HY | 100 | 12 | 19 |

| 5% TiO₂–Hβ | 100 | 42 | 11 |

| 5% TiO₂–HZSM-5 | 100 | 31 | 15 |

| 5% TiO₂–HY | 100 | 27 | 12 |

| 5% ZnO–Hβ | 100 | 21 | 21 |

| 5% ZnO–HZSM-5 | 100 | 16 | 19 |

| 5% ZnO–HY | 100 | 14 | 15 |

Another established method involves the catalytic hydrogenation of 1-benzyl-3-methylpiperazine (B130311). Using a 5% Palladium on carbon (Pd/C) catalyst under hydrogen, 1-benzyl-3-methylpiperazine can be converted to 2-methylpiperazine with a near-quantitative yield. chemicalbook.com

Rearrangement Reactions for Piperazine Analogs

Molecular rearrangements offer powerful tools for the synthesis of heterocyclic compounds, including piperazines. researchgate.net While direct synthesis of this compound via a rearrangement might be complex, these reactions are crucial for creating diverse piperazine precursors. Some notable rearrangement reactions used in piperazine synthesis include the Overman rearrangement, aza-Cope rearrangement, and Beckmann rearrangement. These methods can introduce structural diversity that may not be accessible through traditional cyclization routes.

Enantioselective Synthesis of the 2-Methyl Stereocenter

The presence of a stereocenter at the C2 position of the piperazine ring means that this compound can exist as a pair of enantiomers. The development of enantioselective syntheses is crucial for accessing stereochemically pure forms of the molecule.

Several strategies have been developed for the asymmetric synthesis of chiral 2-substituted piperazines:

Resolution: Racemic 2-methylpiperazine can be resolved into its individual enantiomers using chiral resolving agents. An efficient method involves complex formation with optically active hosts like (R)-(-)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. researchgate.net

Synthesis from the Chiral Pool: A common approach is to start from readily available chiral starting materials. For instance, (R)-(+)-2-methylpiperazine has been synthesized from (R)-(−)-phenylglycinol. rsc.org This multi-step synthesis involves the construction of a chiral 2-oxopiperazine intermediate, diastereoselective methylation, and subsequent reduction and deprotection steps. rsc.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful modern strategy. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize chiral α,α-disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov While this has been demonstrated for gem-disubstituted piperazines, the principles can be adapted for mono-substituted derivatives.

A practical synthesis of (S)-1-N-Boc-2-methylpiperazine, a valuable building block, starts from (S)-2-methylpiperazine. This involves a one-pot procedure with sequential addition of n-butyllithium, tert-butyldimethylsilyl chloride (TBDMSCl) for transient protection of one nitrogen, and finally di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) for the introduction of the Boc protecting group on the other nitrogen, affording the product in high yield. chemicalbook.com

| Method | Chiral Source/Catalyst | Key Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Methylation | (R)-(−)-Phenylglycinol | Chiral 2-oxopiperazine | >90% de | rsc.org |

| Intramolecular Mitsunobu Cyclization | (R)- or (S)-Alaninol | N-protected amino alcohol | Controlled absolute stereochemistry | researchgate.net |

| Optical Resolution | (R)-(−)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol | Diastereomeric complex | Separation of (R) and (S) enantiomers | researchgate.net |

| Catalytic Asymmetric Allylation | Pd-catalyst with chiral PHOX ligand | α-tertiary piperazin-2-ones | High enantioselectivity | nih.gov |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed for potential reuse. In the synthesis of chiral 2-methylpiperazine, auxiliaries derived from readily available chiral molecules like amino acids or amino alcohols are often employed.

One common strategy involves the use of oxazolidinone auxiliaries, which are widely utilized in stereoselective alkylations and aldol (B89426) reactions. wikipedia.org For instance, an N-acylated oxazolidinone can be used to direct the stereoselective introduction of a methyl group. Sulfur-based chiral auxiliaries, such as those derived from amino acids, have also demonstrated high efficiency in asymmetric synthesis. scielo.org.mx These auxiliaries can be used to guide cyclization reactions that form the piperazine ring, ensuring the methyl group is installed in the desired (R) or (S) configuration. For example, an indene-based thiazolidinethione auxiliary has been shown to be effective in aldol reactions, which can be a key step in building the backbone of the piperazine precursor. scielo.org.mx

The general scheme for employing a chiral auxiliary involves attaching it to an achiral substrate, performing the diastereoselective reaction to create the new stereocenter, and then cleaving the auxiliary. wikipedia.org

Asymmetric Catalysis in Methylpiperazine Formation

Asymmetric catalysis offers a more atom-economical approach to creating chiral centers, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Proline, a naturally occurring chiral amino acid, is a well-known organocatalyst that can catalyze asymmetric aldol reactions, which can be a key step in forming the precursors to 2-methylpiperazine. youtube.com The catalyst's secondary amine and carboxylic acid groups work in concert to form a chiral enamine intermediate and activate the electrophile via hydrogen bonding, directing the reaction through a stereochemically defined transition state. youtube.com

Another approach involves the catalytic reduction of a precursor. For example, the Corey-Bakshi-Shibata (CBS) reduction of a suitable phenacyl bromide derivative can provide an optically enriched alcohol, which can then be converted through several steps into the chiral piperazine ring. nih.gov Additionally, peptide-based catalysts have emerged as effective tools for asymmetric transformations, including the site-selective epoxidation of complex molecules, demonstrating the potential for precise catalytic control in forming chiral heterocycles. nih.gov

Resolution Techniques for Chiral Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of 2-methylpiperazine, resolution techniques are required to separate them. The most common industrial method is classical resolution via the formation of diastereomeric salts. wikipedia.orgnih.gov

This process involves reacting the racemic amine (2-methylpiperazine) with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization. wikipedia.orgnih.gov The less soluble diastereomeric salt crystallizes out of the solution first, and after separation, the chiral resolving agent is removed to yield the pure enantiomer of 2-methylpiperazine. A case study on a different piperazine derivative demonstrated that systematic screening of resolving agents, solvents, and stoichiometry is crucial for optimizing the resolution efficiency. acs.org

Commonly used chiral resolving agents include tartaric acid and mandelic acid. wikipedia.org The table below presents a conceptual summary of how different resolving agents might be screened for the resolution of a racemic amine.

| Resolving Agent | Solvent System | Molar Equiv. | Diastereomeric Excess (de) |

| (S)-Mandelic Acid | Ethanol/Water | 0.5 | 65% |

| Di-p-toluoyl-D-tartaric acid | Methanol (B129727) | 1.0 | 80% |

| Di-p-anisoyl-D-tartaric acid | THF/Water | 0.35 | 70% acs.org |

| (+)-Camphorsulfonic acid | Isopropanol (B130326) | 0.5 | 55% |

Alternative methods include chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. nih.gov The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately.

Acylation Strategies for the N1-(4-nitrobenzoyl) Moiety

Once enantiomerically pure 2-methylpiperazine is obtained, the final step is the acylation of the piperazine nitrogen to form the amide bond. Due to the steric hindrance from the methyl group at the C2 position, the nitrogen at the N1 position is more accessible and nucleophilic, leading to regioselective acylation. google.com

Amide Bond Formation via Coupling Reagents

Amide bonds are commonly synthesized by uniting a carboxylic acid (4-nitrobenzoic acid) and an amine (2-methylpiperazine) with the help of a coupling reagent. luxembourg-bio.com These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com

A wide variety of coupling reagents are available, each with specific applications and mechanisms. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic examples. luxembourg-bio.comresearchgate.net Phosphonium salts like BOP and PyBOP, and uronium/aminium salts like HATU and HBTU, are also highly effective. luxembourg-bio.com The choice of reagent can be critical for achieving high yield and avoiding side reactions. A process for preparing 4-acyl substituted-2-methylpiperazines specifically highlights the use of N,N'-carbonyldiimidazole (CDI) as an effective activating agent. google.com

| Coupling Reagent Class | Example Reagent(s) | By-products | Key Features |

| Carbodiimides | DCC, EDC luxembourg-bio.com | Urea derivative | Widely used; DCC by-product is poorly soluble. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP luxembourg-bio.com | Phosphine oxide | Highly reactive and efficient. luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Guanidinium derivative | Fast reaction rates, often used in peptide synthesis. luxembourg-bio.com |

| Imidazolium | CDI google.comresearchgate.net | Imidazole, CO2 | Used for selective mono-acylation of 2-methylpiperazine. google.com |

Direct Acylation Methods

Direct acylation involves using a pre-activated derivative of the carboxylic acid, most commonly an acyl chloride. In this case, 4-nitrobenzoyl chloride would be reacted with 2-methylpiperazine. nih.gov This method is often very efficient due to the high reactivity of acid chlorides. sci-hub.se The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a by-product. google.com

The steric difference between the two nitrogen atoms of 2-methylpiperazine is crucial for regioselectivity. The less hindered N1 nitrogen reacts preferentially with the bulky acyl chloride, yielding the desired this compound product. google.com

Regioselective Functionalization of the Piperazine Nucleus and Side Chains

The regioselectivity of reactions involving the 2-methylpiperazine nucleus is primarily governed by steric and electronic factors. The two nitrogen atoms on the piperazine ring are chemically distinct. The N4 atom is a secondary amine adjacent to a stereocenter bearing a methyl group, making it more sterically hindered. The N1 atom is a secondary amine that is less sterically encumbered.

Consequently, in reactions like acylation, the incoming electrophile (e.g., 4-nitrobenzoyl chloride) will preferentially react at the more accessible and more nucleophilic N1 position. google.com Studies on the selective mono-acylation of 2-methylpiperazine have confirmed that the reaction predominantly yields the N1-acylated product over the N4-acylated one due to this steric effect. google.com

Controlling the regioselectivity is critical for the synthesis. The choice of protecting groups on the amine can also direct functionalization. For example, in related piperidine (B6355638) systems, the nature of the N-substituent (such as a Boc group) has been shown to control the site of C-H functionalization on the ring. nih.govnih.gov While this applies to the carbon skeleton, the principle of using directing groups is a key strategy in the regioselective functionalization of heterocyclic compounds.

C-H Functionalization of Piperazines

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring represents a powerful and atom-economical approach to introduce complexity and avoid pre-functionalized starting materials. rsc.orgnih.gov While the direct synthesis of this compound via C-H functionalization is not explicitly detailed in readily available literature, several established methods for piperazine C-H functionalization could be hypothetically applied.

Piperazine is a prevalent nitrogen heterocycle in pharmaceuticals, yet its structural diversity is often limited to substitutions at the nitrogen atoms. rsc.orgencyclopedia.pub Recent advances have focused on the more challenging C-H functionalization of the carbon atoms of the piperazine ring. rsc.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green alternative for C-H functionalization. nih.gov This method can be used for the C-H arylation, vinylation, and heteroarylation of piperazines. mdpi.com For instance, the arylation of N-Boc piperazines with 1,4-dicyanobenzene has been achieved using an iridium-based photocatalyst. encyclopedia.pub A proposed mechanism involves single-electron transfer from the photocatalyst to the aryl partner, followed by coupling with an α-amino radical generated from the piperazine. encyclopedia.pub

Transition-Metal-Catalyzed Reactions: Various transition metals, including rhodium and copper, have been employed to catalyze the C-H functionalization of piperazines. nih.govmdpi.com For example, copper-catalyzed methods have been developed for the synthesis of C-H functionalized piperazines. encyclopedia.pub These reactions often proceed under mild conditions and can tolerate a range of functional groups. mdpi.com

Direct C-H Lithiation: Asymmetric lithiation of N-Boc-piperazines using sec-butyllithium (B1581126) in the presence of a chiral ligand like sparteine (B1682161) allows for the enantioselective introduction of substituents at the α-position. mdpi.com This method has been successfully applied in the synthesis of intermediates for complex molecules like Indinavir. mdpi.com

A hypothetical application to the synthesis of the target molecule could involve the C-H methylation of a pre-formed 1-(4-nitrobenzoyl)piperazine. However, regioselectivity and the presence of the electron-withdrawing nitrobenzoyl group would be significant challenges to overcome.

Functionalization of the 4-Nitrobenzoyl Ring System

The 4-nitrobenzoyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. wikipedia.orglibretexts.org This property can be exploited to introduce a variety of functional groups onto the aromatic ring, either before or after its attachment to the 2-methylpiperazine moiety.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a primary pathway for substitution on electron-deficient aromatic rings. wikipedia.org The presence of a nitro group, particularly at the para position, stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of a leaving group, such as a halide. wikipedia.orglibretexts.orgnih.gov This allows for the introduction of nucleophiles like alkoxides, amines, and thiolates onto the benzoyl ring. For the synthesis of derivatives of this compound, a precursor like 4-fluoro- (B1141089) or 4-chlorobenzoyl chloride could first be reacted with 2-methylpiperazine, followed by an SNAr reaction on the resulting halo-substituted benzoylpiperazine.

| Reaction Type | Reagents | Position of Functionalization |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., ROH, RNH₂, RSH) | Positions ortho or para to the nitro group |

Modification of the Nitro Group: The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then undergo a wide range of subsequent reactions. This opens up possibilities for creating a diverse library of compounds from a common intermediate.

| Reaction | Reagents | Product Functional Group |

| Reduction | H₂, Pd/C; SnCl₂, HCl | Amine (-NH₂) |

| Diazotization of resulting amine | NaNO₂, HCl | Diazonium salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | -Cl, -Br, -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Gomberg-Bachmann Reaction | Arylating agent | Biaryl |

Continuous Flow Chemistry and Scalable Synthesis for this compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. researchgate.net The synthesis of this compound, being an amide formation, is well-suited for flow chemistry approaches.

Several methods for the continuous flow synthesis of amides have been reported. rsc.orgacs.orgrsc.orgbenthamdirect.com These often involve the reaction of a carboxylic acid or its derivative with an amine in a flow reactor. For the synthesis of the target molecule, a stream of 4-nitrobenzoyl chloride in a suitable solvent could be mixed with a stream of 2-methylpiperazine. The reaction mixture would then pass through a heated coil or a packed-bed reactor to ensure complete conversion before the product is collected.

Key advantages of using a flow process for this synthesis include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates like acyl chlorides and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor lines, a concept known as "scaling out". researchgate.net

Integration of Purification: In-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can be integrated into the flow setup to provide a continuous stream of pure product.

A potential setup could involve pumping solutions of 4-nitrobenzoyl chloride and 2-methylpiperazine with a base (to scavenge the HCl byproduct) into a T-mixer, followed by a residence time coil. The output could then be passed through a scavenger resin to remove any unreacted starting materials or byproducts before solvent evaporation.

Sustainable Synthesis Practices and Green Chemistry Metrics

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgacs.org For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Green Chemistry Metrics: Several metrics can be used to evaluate the "greenness" of a synthetic route. acs.orgacs.orgwhiterose.ac.uk

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final product. acs.org The ideal amide formation from 4-nitrobenzoic acid and 2-methylpiperazine would have a high atom economy, as the only byproduct would be water. However, using 4-nitrobenzoyl chloride introduces a chlorine atom that is not incorporated into the product, lowering the atom economy.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. acs.org A lower PMI indicates a more sustainable process. Flow chemistry and the use of catalytic methods can significantly reduce PMI by minimizing solvent usage and waste generation. whiterose.ac.uk

E-Factor: Similar to PMI, the E-Factor quantifies the amount of waste produced per unit of product.

| Metric | Ideal Value | Relevance to Synthesis |

| Atom Economy | 100% | Favors condensation reactions over those using activated derivatives. |

| Process Mass Intensity | 1 | Encourages minimal use of solvents and auxiliary substances. |

| E-Factor | 0 | Aims for zero waste generation. |

Sustainable Practices:

Solvent Selection: Replacing hazardous solvents with greener alternatives, such as bio-derived solvents like γ-valerolactone (GVL), can significantly improve the sustainability of the synthesis. benthamdirect.com Water is also an excellent green solvent for certain reactions.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For the amide bond formation, catalytic methods like those using boric acid can be greener alternatives to traditional coupling agents. acs.org

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasonication can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Renewable Feedstocks: While not directly applicable to this specific molecule without significant synthetic redesign, the principle of using renewable starting materials is a key goal of green chemistry.

The synthesis of nitroaromatic compounds themselves can be made more environmentally benign by using solid-supported nitrating agents like silica-supported inorganic nitrates, which can reduce the use of strong acids and simplify work-up procedures. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1 4 Nitrobenzoyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-Methyl-1-(4-nitrobenzoyl)piperazine, offering insights into its connectivity, conformation, and dynamic properties.

The complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR spectra provides the foundational data for the structural determination of this compound.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of substituted piperazines typically displays signals for the piperazine (B1678402) ring protons in distinct regions, influenced by the nature of the substituents. beilstein-journals.orgscispace.com For this compound, the methyl group introduces asymmetry, leading to a more complex splitting pattern for the piperazine protons. The aromatic protons of the 4-nitrobenzoyl group appear in the downfield region, characteristic of protons attached to an electron-deficient aromatic ring. The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon of the amide group and the aromatic carbons showing characteristic downfield shifts. organicchemistrydata.orglibretexts.org The presence of the electron-withdrawing nitro group further influences the chemical shifts of the aromatic carbons. libretexts.org

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum provides direct information about the nitrogen environments. The chemical shift of the amide nitrogen is influenced by the partial double bond character of the C-N bond. science-and-fun.de The nitro group nitrogen exhibits a characteristic chemical shift in a distinct region of the spectrum. science-and-fun.deresearchgate.net

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the precise connectivity and spatial relationships within the molecule. slideshare.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the piperazine ring and the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of the carbons in the piperazine ring and the aromatic moiety. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for connecting the 4-nitrobenzoyl group to the piperazine ring via the carbonyl carbon and for confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. harvard.edu This is particularly useful for determining the conformational preferences of the piperazine ring, such as the axial or equatorial orientation of the methyl group and the relative orientation of the 4-nitrobenzoyl substituent. harvard.edu

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Aromatic (NO₂) | 7.8 - 8.3 | Protons ortho and meta to the nitro group. |

| Piperazine (CH₂) | 2.5 - 4.0 | Complex multiplets due to asymmetry and conformational effects. researchgate.netnih.gov |

| Piperazine (CH) | 2.5 - 4.0 | Complex multiplet. |

| Methyl (CH₃) | 1.0 - 1.3 | Doublet, coupled to the adjacent methine proton. chemicalbook.com |

| ¹³C NMR | ||

| Carbonyl (C=O) | 165 - 175 | Amide carbonyl. libretexts.org |

| Aromatic (C-NO₂) | 145 - 155 | Carbon attached to the nitro group. |

| Aromatic (CH) | 120 - 140 | Aromatic carbons. mdpi.com |

| Piperazine (C) | 40 - 60 | Piperazine ring carbons. researchgate.netresearchgate.net |

| Methyl (CH₃) | 15 - 25 | Methyl carbon. |

| ¹⁵N NMR | ||

| Nitro (NO₂) | 355 - 395 | Nitro group nitrogen. science-and-fun.de |

| Amide (N-C=O) | 95 - 140 | Tertiary amide nitrogen. science-and-fun.de |

| Amine (N) | 30 - 90 | Piperazine ring nitrogen. science-and-fun.de |

The piperazine ring is known to exist in a dynamic equilibrium between different chair and boat conformations. beilstein-journals.orgresearchgate.net For N-substituted piperazines, the presence of substituents can create distinct conformers with significant energy barriers to interconversion. beilstein-journals.orgnih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are instrumental in characterizing this conformational fluxionality. beilstein-journals.org

For this compound, two primary dynamic processes are expected:

Ring Inversion: The interconversion between the two chair conformations of the piperazine ring. This process can be slowed at lower temperatures, leading to the observation of separate signals for axial and equatorial protons that are averaged at room temperature. beilstein-journals.org

Amide Bond Rotation: The rotation around the C(O)-N bond of the 4-nitrobenzoyl group is restricted due to its partial double bond character. This can lead to the existence of rotational isomers (rotamers), which may be observable as separate sets of signals in the NMR spectra at room temperature or below. beilstein-journals.orgresearchgate.net

By analyzing the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak), the activation energy barriers (ΔG‡) for these conformational changes can be calculated. nih.gov Studies on similar N-acylpiperazines have shown that the energy barriers for both ring inversion and amide bond rotation can be determined using DNMR. beilstein-journals.orgnih.gov The electron-withdrawing nature of the 4-nitrobenzoyl group is expected to influence these barriers. beilstein-journals.org

Since this compound possesses a chiral center at the C2 position of the piperazine ring, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound. nih.govnih.gov This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). arkat-usa.org

In the presence of a chiral auxiliary, the enantiomers of this compound form diastereomeric complexes or adducts. nih.gov Since diastereomers have different physical properties, they will exhibit distinct NMR spectra. This results in the splitting of signals in the ¹H or ¹³C NMR spectrum, with the integration of the separated signals being directly proportional to the relative amounts of the two enantiomers present. core.ac.uk This allows for a quantitative determination of the enantiomeric excess. arkat-usa.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and their vibrational modes.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: The piperazine ring contains a secondary amine, which would typically show an N-H stretching vibration. However, in this molecule, both nitrogens are tertiary.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and piperazine ring methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. niscpr.res.inscispace.com Aromatic C-H stretching vibrations from the nitrobenzoyl group appear above 3000 cm⁻¹. niscpr.res.in

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected in the range of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the attached groups.

NO₂ Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. scispace.com

C-N Stretching: The C-N stretching vibrations of the piperazine ring and the amide linkage appear in the fingerprint region of the spectrum. niscpr.res.in

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | From the 4-nitrobenzoyl group. niscpr.res.in |

| Aliphatic C-H Stretch | 2800 - 3000 | From the piperazine ring and methyl group. researchgate.netnist.gov |

| Amide C=O Stretch | 1630 - 1680 | Strong intensity. |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong intensity. scispace.com |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong intensity. scispace.com |

| C-N Stretch | 1000 - 1350 | Fingerprint region. niscpr.res.inresearchgate.net |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. bu.edu While FT-IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. Generally, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals. semanticscholar.org

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The breathing modes of the aromatic ring are often strong in the Raman spectrum. aip.org

NO₂ Symmetric Stretch: The symmetric stretching vibration of the nitro group is typically a strong and well-defined band in the Raman spectrum of nitroaromatic compounds. semanticscholar.orgnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to enhance the Raman signal, providing greater sensitivity for analyzing the vibrational modes of the molecule, particularly when adsorbed on a metallic surface. researchgate.netbu.edu

Interactive Data Table: Significant Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | scispace.com |

| Aliphatic C-H Stretch | 2800 - 3000 | scispace.com |

| Aromatic Ring Breathing | 1580 - 1620 | Characteristic of the phenyl ring. |

| NO₂ Symmetric Stretch | 1300 - 1370 | Often a very strong band. semanticscholar.orgnih.gov |

| C-N Stretch (Piperazine) | 1000 - 1200 | niscpr.res.in |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C12H15N3O3, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental formula. For instance, HRMS analysis of related piperazine derivatives has been successfully used to confirm their chemical formulas. nih.gov

Table 1: Theoretical Exact Mass for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₂H₁₆N₃O₃⁺ | 250.1186 |

| [M+Na]⁺ | C₁₂H₁₅N₃O₃Na⁺ | 272.1006 |

| [M+K]⁺ | C₁₂H₁₅N₃O₃K⁺ | 288.0745 |

Note: This table represents theoretical values. Actual experimental data would be required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the compound. For this compound, the fragmentation would likely involve the cleavage of the amide bond, the piperazine ring, and the loss of the nitro group. The analysis of these fragmentation pathways is essential for the structural confirmation of the molecule. Studies on similar compounds have detailed these types of fragmentation patterns. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

By obtaining a suitable single crystal of this compound, X-ray diffraction analysis can provide detailed information about its molecular geometry. This includes the precise measurement of bond lengths, bond angles, and dihedral angles, which define the conformation of the molecule. For example, in related piperazine structures, the piperazine ring typically adopts a chair conformation. The analysis would also reveal the orientation of the 2-methyl and 4-nitrobenzoyl substituents on the piperazine ring.

Table 2: Representative Bond Types in this compound for Crystallographic Analysis

| Bond Type | Description |

| C-N (piperazine) | Bonds within the piperazine ring. |

| C-C (piperazine) | Bonds within the piperazine ring. |

| C-N (amide) | Bond connecting the benzoyl group to the piperazine nitrogen. |

| C=O (amide) | Carbonyl bond of the benzoyl group. |

| C-C (aromatic) | Bonds within the phenyl ring. |

| C-N (nitro) | Bond connecting the nitro group to the phenyl ring. |

| N-O (nitro) | Bonds within the nitro group. |

| C-C (methyl) | Bond connecting the methyl group to the piperazine ring. |

Note: This table lists the types of bonds that would be characterized. Specific values for bond lengths and angles would require experimental data from single-crystal X-ray diffraction.

Determination of Absolute Configuration for Chiral Enantiomers

Since this compound possesses a chiral center at the C2 position of the piperazine ring, it exists as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample can determine the absolute configuration (R or S) of that enantiomer. This is often achieved through the use of anomalous dispersion effects, with the Flack parameter being a key indicator for assigning the correct absolute structure.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing chiral compounds in solution. For this compound, these techniques would provide information about the stereochemical features of the molecule and could be used to distinguish between the two enantiomers. The sign and magnitude of the observed signals are characteristic of the specific enantiomer.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound, which has a chiral center at the second position of the piperazine ring, CD spectroscopy would be instrumental in confirming its absolute configuration and providing insights into the preferred conformation of the piperazine ring and the orientation of the nitrobenzoyl group.

In the absence of specific experimental data for this compound, a hypothetical analysis would anticipate Cotton effects associated with the electronic transitions of the 4-nitrobenzoyl chromophore. The sign and magnitude of these Cotton effects would be diagnostic of the stereochemistry at the C2 position. For instance, a positive or negative Cotton effect in a specific wavelength region could be correlated to an (S) or (R) configuration, respectively, based on empirical rules or comparison with structurally related compounds.

Furthermore, conformational studies on analogous 1-acyl-2-substituted piperazines suggest that the substituent at the 2-position tends to adopt an axial orientation to minimize steric strain. nih.gov CD spectroscopy could validate this preference for this compound by analyzing the through-space interactions between the chromophore and the chiral center.

A representative, though hypothetical, data table for a CD analysis is presented below to illustrate the type of information that would be sought.

Hypothetical Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment |

|---|---|---|

| ~300-350 | [Value] | n → π* (nitro group) |

Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation of a substance with varying wavelengths of light. An ORD curve provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is highly sensitive to the molecular structure.

For this compound, the ORD spectrum would be expected to exhibit a complex Cotton effect due to the chromophoric 4-nitrobenzoyl group. The sign of the Cotton effect (positive or negative) and the positions of the peaks and troughs in the ORD curve would be directly related to the absolute configuration of the chiral center.

Without experimental data, a definitive stereochemical assignment based on ORD is not possible. The data table below is a hypothetical representation of what an ORD analysis would yield.

Hypothetical Optical Rotatory Dispersion Data

| Wavelength (nm) | Specific Rotation (°) | Observation |

|---|---|---|

| 589 (Sodium D-line) | [Value] | Standard optical rotation |

| [Peak Wavelength] | [Max Value] | Peak of Cotton effect |

| [Trough Wavelength] | [Min Value] | Trough of Cotton effect |

Theoretical and Computational Chemistry Studies of 2 Methyl 1 4 Nitrobenzoyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on 2-Methyl-1-(4-nitrobenzoyl)piperazine would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Other properties that would be derived from a DFT analysis include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Atomic Charges: These calculations assign partial charges to each atom in the molecule, offering further insight into its reactivity.

For context, studies on other 4-nitrobenzoyl derivatives have successfully used DFT methods, often with the B3LYP functional and a 6-311G(d,p) basis set, to achieve results that correlate well with experimental data. tandfonline.com

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide even higher accuracy for electronic structure and energy calculations.

These high-level calculations would be particularly useful for benchmarking the results obtained from DFT and for investigating specific electronic phenomena where high accuracy is paramount. For a molecule like this compound, ab initio methods could be employed to obtain a very precise value for the energy barrier of internal rotations or to study weak intramolecular interactions, such as hydrogen bonds.

Conformational Analysis and Energy Landscapes of the Piperazine (B1678402) Ring System

The piperazine ring is not planar and can adopt several low-energy conformations, most commonly the "chair" and "boat" forms, along with various "twist-boat" intermediates. The presence of substituents—in this case, a methyl group at the 2-position and a 4-nitrobenzoyl group at the 1-position—will significantly influence the conformational preference and the energy barriers between different conformations.

A thorough conformational analysis would involve systematically rotating the rotatable bonds in the molecule, particularly the C-N bond connecting the piperazine ring to the benzoyl group and the bonds within the piperazine ring itself. By calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest energy (most stable) conformations and the transition states that connect them.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry of this compound is determined using methods like DFT, the vibrational frequencies corresponding to its normal modes of vibration can be calculated. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of a C-N-C angle, or the wagging of the piperazine ring. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made. tandfonline.comresearchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other approximations in the theoretical model.

A theoretical vibrational analysis for this compound would be expected to identify characteristic frequencies for:

The nitro group (NO₂) symmetric and asymmetric stretches.

The carbonyl group (C=O) of the amide.

The C-N bonds of the piperazine ring.

The various C-H bonds in the aromatic and piperazine rings.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

Dynamic Behavior and Conformational Transitions of this compound

An MD simulation of this compound, typically in a simulated solvent environment to mimic real-world conditions, would provide crucial insights into its flexibility. Such a simulation would allow for the observation of:

Conformational Transitions: The simulation could track the transitions of the piperazine ring between chair and boat conformations over time, revealing the frequency and pathways of these changes.

Rotational Dynamics: The rotation around the amide bond and the orientation of the 4-nitrophenyl group relative to the piperazine ring could be monitored.

Solvent Interactions: The simulation would show how solvent molecules arrange themselves around the solute and how they interact with different parts of the molecule, such as the polar nitro and carbonyl groups and the nonpolar methyl group.

Data from MD simulations is often analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the structuring of the solvent around the molecule. researchgate.net

Intermolecular Interactions and Packing in Condensed Phases

The arrangement of this compound molecules in the solid state is dictated by a variety of non-covalent interactions. The presence of a nitro group, an aromatic ring, and a piperazine moiety gives rise to a complex interplay of forces that determine the crystal packing.

Key intermolecular interactions include:

Hydrogen Bonding: While the primary piperazine amine is acylated, the secondary amine within the ring of a neighboring molecule can act as a hydrogen bond donor to the oxygen atoms of the nitro group or the carbonyl oxygen. Weak C-H···O and C-H···π interactions involving the methyl group, aromatic ring, and piperazine ring hydrogens are also anticipated to play a role in stabilizing the crystal lattice.

π-π Stacking: The electron-deficient 4-nitrophenyl ring can participate in π-π stacking interactions with adjacent aromatic rings. These interactions are a significant driving force in the packing of aromatic compounds.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools to predict and analyze the mechanisms of reactions involving this compound.

Computational Elucidation of Acylation Mechanisms

The synthesis of this compound typically involves the acylation of 2-methylpiperazine (B152721) with 4-nitrobenzoyl chloride. Computational studies can elucidate the reaction mechanism by mapping the potential energy surface. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism.

Table 1: Proposed Steps in the Acylation of 2-Methylpiperazine

| Step | Description |

| 1 | Nucleophilic attack of the less sterically hindered secondary amine of 2-methylpiperazine on the carbonyl carbon of 4-nitrobenzoyl chloride. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the chloride leaving group. |

| 4 | Deprotonation of the resulting ammonium (B1175870) salt to yield the final product. |

Computational modeling can be used to calculate the activation energies for each step and identify the rate-determining step. The presence of the methyl group on the piperazine ring will introduce steric hindrance that can influence the regioselectivity and reaction rate compared to unsubstituted piperazine.

Investigation of Nitro Group Reduction Pathways

The nitro group of this compound is a key functional group that can undergo reduction to an amino group, which can significantly alter the molecule's properties. Several reagents can achieve this transformation, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Computational studies can investigate the mechanism of this reduction. For example, in a metal-catalyzed reduction, the mechanism is complex and involves single electron transfers from the metal surface. Density Functional Theory (DFT) calculations can be employed to model the adsorption of the nitro compound on the metal surface and the subsequent steps of oxygen atom removal and protonation to form the amine.

Pathways for Derivatization Reactions

The core structure of this compound offers several sites for further derivatization, enabling the synthesis of a library of related compounds. Computational methods can predict the feasibility and potential outcomes of these reactions.

N-Alkylation/N-Arylation of the Secondary Piperazine Amine: The remaining N-H group on the piperazine ring is a nucleophilic site available for substitution reactions. researchgate.net

Modification of the Aromatic Ring: The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the strong deactivating effect of the nitro group will direct incoming electrophiles to the meta position.

Reactions of the Reduced Amino Group: Following the reduction of the nitro group, the resulting aniline (B41778) derivative can undergo a wide range of reactions, such as diazotization, acylation, and Schiff base formation.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its properties. nih.govmdpi.comresearchgate.netresearchgate.net

Development of Molecular Descriptors for Structure-Property Relationships (excluding biological activity)

For this compound and its derivatives, a variety of molecular descriptors can be calculated to build QSAR models for predicting physicochemical properties like solubility, melting point, and chromatographic retention times. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.

Table 2: Examples of Molecular Descriptors for this compound

| Descriptor Type | Example Descriptor | Potential Property Correlation |

| Topological | Balaban J index | Chromatographic retention time |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Melting Point |

| Physicochemical | LogP | Membrane permeability |

By generating a set of these descriptors for a series of related piperazine derivatives and correlating them with experimentally determined properties, robust QSAR models can be developed. These models can then be used to predict the properties of novel, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Ligand-Based Virtual Screening Methodologies (excluding biological activity)

Ligand-based virtual screening encompasses a variety of computational methods that utilize the knowledge of molecules known to be active to identify other potentially active compounds from large databases. nih.govebi.ac.uk These techniques are predicated on the similar property principle, which posits that structurally similar molecules are likely to have similar properties. nih.gov When the three-dimensional structure of a target protein is unknown, ligand-based methods become the primary tool for drug discovery and lead optimization. nih.govebi.ac.uk For a compound like this compound, these methodologies would involve creating a model based on its chemical structure and properties to screen for other molecules with similar features.

Quantitative Structure-Activity Relationship (QSAR)

A cornerstone of ligand-based design is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property. In the context of computational chemistry, this can be any measurable parameter, although it is often biological activity. For theoretical studies, QSAR can model physicochemical properties.

For arylpiperazine derivatives, both 2D and 3D-QSAR studies have been successfully applied. nih.govd-nb.info A 2D-QSAR model for a series of compounds structurally related to this compound would involve the calculation of various molecular descriptors.

Illustrative 2D-QSAR Descriptors for Piperazine Derivatives

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing interactions. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and branching. |

| Physicochemical | Molar refractivity (MR), LogP | Relates to the molecule's volume, polarizability, and hydrophobicity. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecule. nih.govacs.org In a CoMFA study of phenylpiperazine derivatives, molecules are aligned, and the steric and electrostatic fields are calculated at various grid points. nih.gov The resulting models can be visualized as contour maps, indicating regions where bulky groups or specific charge distributions would be favorable or unfavorable. For this compound, the nitro group's strong electron-withdrawing nature and the methyl group's steric bulk would be significant factors in such a model. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to have a certain property. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. acs.org

For a compound like this compound, a hypothetical pharmacophore could be generated based on its key chemical features.

Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Location on the Molecule |

|---|---|---|

| Aromatic Ring (AR) | Aromatic center for potential π-π stacking interactions. | The 4-nitrophenyl group. |

| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond. | The oxygen atoms of the nitro group and the carbonyl oxygen. |

| Hydrophobic Group (HY) | Non-polar region of the molecule. | The methyl group on the piperazine ring. |

| Positive Ionizable (PI) | Atom or group that can become positively charged. | The second nitrogen atom of the piperazine ring. |

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match these features, regardless of their underlying chemical scaffold. acs.org This approach is highly effective for scaffold hopping, the process of finding new molecular backbones that fit the desired property model.

Similarity Searching

The most direct form of ligand-based virtual screening is similarity searching. This method involves calculating the chemical similarity between a query molecule, such as this compound, and a database of other compounds. Similarity is quantified using various metrics, with the Tanimoto coefficient being one of the most common, and molecular fingerprints, which are binary strings representing the presence or absence of certain structural features.

The process for this compound would involve:

Generating a molecular fingerprint for the compound.

Generating fingerprints for all compounds in a screening database.

Calculating the similarity coefficient between the fingerprint of the query molecule and every compound in the database.

Ranking the database compounds by their similarity score to identify those most similar to the query.

These computational methodologies, while discussed here in a theoretical context for this compound, are routinely applied to its structural analogs, the arylpiperazines, to guide further research and discovery. dntb.gov.uanih.gov

Chemical Reactivity and Derivatization Strategies for 2 Methyl 1 4 Nitrobenzoyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The piperazine ring contains two nitrogen atoms, N1 and N4, with distinct electronic environments. The N1 nitrogen is part of an amide linkage, rendering it significantly less nucleophilic and basic compared to the N4 nitrogen, which is a secondary amine. This difference in reactivity is the cornerstone of selective derivatization strategies.

The N4 nitrogen of 2-methyl-1-(4-nitrobenzoyl)piperazine is a secondary amine and, as such, is the primary site for reactions with electrophiles. Its accessibility for derivatization is a key feature for modifying the compound's properties.

Alkylation, acylation, and sulfonylation reactions can be selectively carried out at the N4 position under standard conditions. For instance, alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate, triethylamine) will introduce an alkyl group at the N4 position. Similarly, acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides will yield the corresponding N4-acyl and N4-sulfonyl derivatives.

A patent for the stereoselective alkylation of chiral 2-methyl-4-protected piperazines highlights the feasibility of achieving high regioselectivity for the N4 position. google.com The process involves reacting 2-methylpiperazine (B152721) with a protecting group reagent, which preferentially reacts at the N4 position. google.com This principle of selective N4 functionalization is directly applicable to this compound, where the N1 position is already acylated.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide | N4-Methyl derivative |

| Acylation | Acetyl Chloride | N4-Acetyl derivative |

| Sulfonylation | Benzenesulfonyl Chloride | N4-Benzenesulfonyl derivative |

This table illustrates common derivatization reactions at the N4 position.

The steric hindrance provided by the methyl group at the C2 position can influence the rate of reaction at the N4 nitrogen, but it does not prevent it. The electron-withdrawing nature of the 4-nitrobenzoyl group at N1 will slightly decrease the basicity and nucleophilicity of the N4 nitrogen, but it remains sufficiently reactive for a wide range of derivatization reactions.

The amide bond between the 4-nitrobenzoyl group and the piperazine N1 nitrogen is robust but can be cleaved under specific hydrolytic conditions, typically involving strong acids or bases and elevated temperatures.

Acid-catalyzed hydrolysis would involve protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The choice of conditions for N-acyl bond cleavage must take into account the potential for side reactions, such as the hydrolysis of other functional groups or racemization at the chiral center. Reductive cleavage methods are generally not applicable for this specific amide bond. The ability to cleave the N-acyl bond allows for the synthesis of N1-unsubstituted 2-methylpiperazine derivatives, which can then be further functionalized at both nitrogen atoms.

Transformations of the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl group offers a rich platform for chemical modifications, primarily through reactions involving the nitro group and the aromatic ring.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere. chemicalland21.comgoogle.com

Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can be used. nih.gov Another option is the use of tin(II) chloride (SnCl2). google.com The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule. For instance, catalytic hydrogenation may also lead to the debenzylation if a benzyl group is present elsewhere in the molecule.

The resulting 1-(4-aminobenzoyl)-2-methylpiperazine is a versatile intermediate. The newly formed aniline (B41778) moiety can undergo a wide range of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation, and sulfonylation.

| Reagent/Catalyst | Conditions |

| H2, Pd/C | Methanol (B129727), room temperature |

| Fe, HCl | Ethanol/Water, reflux |

| SnCl2·2H2O | Ethanol, reflux |

This table presents common methods for the reduction of the nitro group.

The phenyl ring of the 4-nitrobenzoyl moiety is activated towards electrophilic aromatic substitution, although the strong electron-withdrawing effect of the nitro and carbonyl groups makes these reactions challenging. The directing effect of these groups will primarily direct incoming electrophiles to the meta position relative to the nitro group (i.e., the 3-position of the benzoyl ring).

Halogenation, such as chlorination or bromination, would require harsh conditions, for instance, using the halogen in the presence of a strong Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Sulfonation can be achieved by heating with fuming sulfuric acid (H2SO4/SO3). A patent describes the sulfonation of ortho-chloro-nitrobenzene using chlorsulfonic acid at elevated temperatures, which suggests that similar conditions could be applied to the 4-nitrobenzoyl moiety, likely resulting in sulfonation at the 3-position. google.com

It is important to note that these reactions may require careful optimization to achieve the desired regioselectivity and to avoid degradation of the starting material.

Stereoselective Reactions at the 2-Methyl Position

The presence of a chiral center at the 2-position of the piperazine ring introduces the possibility of stereoselective reactions. While reactions directly involving the C-H bonds of the methyl group are generally difficult to achieve, the stereochemistry at this position can influence the outcome of reactions at other parts of the molecule.

More relevant are reactions that proceed through intermediates where the stereochemistry at the 2-position can direct the approach of reagents. For instance, in the context of N4-alkylation, the existing stereocenter at C2 can lead to diastereomeric products if the incoming alkyl group also contains a chiral center. The ratio of these diastereomers will depend on the degree of stereochemical induction from the C2-methyl group.

Direct functionalization of the 2-methyl group would likely require advanced techniques, such as directed C-H activation, and is not a commonly reported transformation for this class of compounds. The primary role of the 2-methyl group in terms of reactivity is often as a stereodirecting element.

Epimerization and Racemization Studies

The stereochemical integrity of the chiral center at the C2 position of this compound is a critical parameter in its application, particularly in fields where enantiomeric purity is paramount. Studies on related piperazine structures have demonstrated that the α-amino C-H bond is susceptible to epimerization, a process that can lead to a mixture of diastereomers.

Visible light-mediated epimerization has been shown to be an effective method for converting less stable isomers of morpholines and piperazines to their more stable counterparts. nih.gov This process often involves a photoredox catalyst and a hydrogen atom transfer (HAT) agent, such as a thiol. For instance, in studies on N-Boc protected piperazines, it was observed that the syn isomer could be converted to the anti isomer, although with varying degrees of success depending on the substitution pattern. nih.gov The equilibrium between diastereomers is influenced by steric factors, such as the A1,3-strain between substituents on the piperazine ring. nih.gov

Deuterium labeling experiments have confirmed that the stereocenters α- to a nitrogen atom in the piperazine ring are capable of undergoing epimerization, which can ultimately lead to racemization if the molecule is enantiomerically pure. nih.gov The reversibility of this process means that subjecting a pure diastereomer to epimerization conditions can result in an equilibrium mixture of both syn and anti isomers. nih.gov

Table 1: Factors Influencing Piperazine Epimerization

| Factor | Observation | Potential Impact on this compound |

| Catalyst System | Visible light photoredox catalysts (e.g., [Ir{dF(CF3)ppy}2(dtbpy)]PF6) with a thiol HAT agent (e.g., PhSH, CySH) are effective. nih.gov | These systems could be employed to control the diastereomeric ratio of this compound derivatives. |

| Protecting Groups | The presence of an N-Boc group can influence the diastereomeric equilibrium due to A1,3-strain. nih.gov | The 4-nitrobenzoyl group will similarly influence the stereochemical preference at the C2 position. |

| Solvent | The choice of solvent can affect reaction efficiency. nih.gov | Optimization of solvent would be necessary for efficient epimerization. |

| Reaction Time | Longer reaction times may be required to reach equilibrium. nih.gov | Kinetic and thermodynamic control over the diastereomeric outcome could be explored. |

Chiral Transformations Involving the Methyl Group

The methyl group at the C2 position of this compound introduces a chiral center, opening avenues for stereoselective transformations. Research on chiral methyl-substituted aryl piperazinium compounds has shown that the stereochemistry at this position can have a profound impact on biological activity, highlighting the importance of controlling this stereocenter. nih.gov

While direct transformations of the methyl group itself are challenging, its presence directs the stereochemical outcome of reactions at other positions on the piperazine ring. The introduction of the methyl group enables the separation of stereoisomers, which can exhibit distinct pharmacological profiles. nih.gov For example, the S and R isomers of 2-methyl substituted piperazine derivatives have demonstrated differential selectivity for nicotinic acetylcholine (B1216132) receptors. nih.gov

Strategies for chiral transformations could involve the use of chiral auxiliaries or asymmetric catalysis to favor the formation of one enantiomer over the other during the synthesis of the piperazine ring itself, or in subsequent derivatization steps.

Ring-Opening and Rearrangement Reactions of the Piperazine Core

The piperazine ring, a six-membered heterocycle, is generally stable. However, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are often preceded by activation of the ring, for instance, through N-acylation which is already present in this compound.

Strained three-membered nitrogen heterocycles like aziridines readily undergo ring-opening reactions, providing a model for potential, albeit more forcing, reactions of the less strained piperazine ring. mdpi.comnih.govorganic-chemistry.org For piperazines, such reactions would likely require harsh conditions or specific catalytic systems to overcome the higher energy barrier. Lewis acid catalysis, for example, can promote the SN2-type ring opening of activated aziridines, a principle that could be extended to piperazines with appropriate activating groups. nih.govorganic-chemistry.org

Rearrangement reactions, such as the Pinacol or Tiffeneau-Demjanov rearrangements, typically involve 1,2-diols or 1,2-aminoalcohols and proceed under acidic or basic conditions. libretexts.org While not directly applicable to the parent this compound, these types of rearrangements could be envisioned for derivatives bearing the necessary functional groups. For instance, hydroxylation of the piperazine ring could create a diol or aminoalcohol moiety susceptible to such rearrangements.

Catalyst Development for Regioselective and Stereoselective Transformations

The development of catalysts for regioselective and stereoselective transformations of piperazine derivatives is an active area of research. Transition metal catalysts, particularly those based on palladium and copper, have shown significant promise in this regard. mdpi.com

For instance, palladium-catalyzed cross-coupling reactions are widely used for C-C and C-N bond formation. In the context of this compound, such catalysts could be employed for the derivatization of the piperazine ring or the aromatic nitrobenzoyl moiety. The synthesis of 1,4-benzoxazepine (B8686809) derivatives through a palladium-catalyzed ring-opening of aziridines followed by cyclization offers a template for potential transformations of piperazine-containing structures. mdpi.com

Copper-catalyzed reactions, such as the Ullmann condensation, are also valuable for forming C-N bonds and could be used to introduce substituents onto the piperazine nitrogen. mdpi.com The development of chiral ligands for these metal catalysts is crucial for achieving high stereoselectivity in reactions involving the chiral center of this compound.

Furthermore, the use of nanocatalysts, such as nano ZnO in combination with an alkali metal hydroxide, has been reported for the hydrolysis of a nitrile to an amide in a related piperazine derivative. google.com This highlights the potential of novel catalytic systems to effect specific transformations under mild conditions. google.com

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System | Potential Application |

| Cross-Coupling | Palladium complexes | Derivatization of the aromatic ring or piperazine N-H (if deprotected). |

| C-N Bond Formation | Copper(I) catalysts | Introduction of aryl or alkyl groups at the second nitrogen of the piperazine ring. |

| Hydrolysis | Nano ZnO / Alkali Metal Hydroxide | Selective transformation of functional groups on derivatives. google.com |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Reduction of the nitro group with potential for inducing diastereoselectivity. |

Advanced Analytical Methods for Research on 2 Methyl 1 4 Nitrobenzoyl Piperazine

Chromatographic Techniques

Chromatography is fundamental to the purification and analysis of synthetic compounds. For 2-Methyl-1-(4-nitrobenzoyl)piperazine, various chromatographic methods offer distinct advantages for purity assessment and separation of related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation